molecular formula C14H20N2O B8775679 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B8775679
M. Wt: 232.32 g/mol
InChI Key: REOFQLMBFWIVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C14H20N2O/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2

InChI Key

REOFQLMBFWIVGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.2 g (13.8 mmol) of 135 in 125 mL of anhydrous methanol was added 21.3 g of ammonium acetate and 20 g of 3A molecular sieves. After stirring 30 min, 3.47 g (55.2 mmol) of sodium cyanoborohydride was added portionwise with stirring. After 3 hours, the mixture was gravity filtered, and the methanol evaporated under vacuum. The residue was partitioned between ice/HCl and ether. The acidic aqueous phase was extracted twice more with ether. The aqueous phase was made basic with ice and 50% aqueous NaOH. The mixture was extracted with CH2Cl2, dried, and evaporated under vacuum to give 1.5 g (47%) of the title amine 136. GC/MS indicated 100% purity with a molecular ion of 232.
Name
Quantity
3.2 g
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reactant
Reaction Step One
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21.3 g
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reactant
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[Compound]
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3A
Quantity
20 g
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reactant
Reaction Step One
Quantity
125 mL
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solvent
Reaction Step One
Quantity
3.47 g
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reactant
Reaction Step Two
Name
Yield
47%

Synthesis routes and methods II

Procedure details

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[BH3-]C#N
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